4-Chloro-1-propyl-1H-pyrazol-3-amine

Description

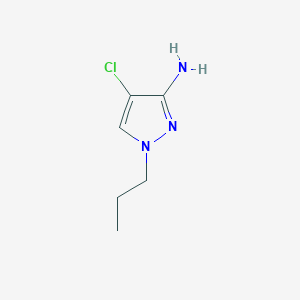

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10ClN3 |

|---|---|

Molecular Weight |

159.62 g/mol |

IUPAC Name |

4-chloro-1-propylpyrazol-3-amine |

InChI |

InChI=1S/C6H10ClN3/c1-2-3-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |

InChI Key |

VRPCYZXYBDEUKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C(=N1)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Chloro 1 Propyl 1h Pyrazol 3 Amine and Its Derivatives

General Approaches to Pyrazole (B372694) Ring Formation Relevant to the 4-Chloro-1-propyl-1H-pyrazol-3-amine Core

The formation of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of synthetic organic chemistry. nih.gov The diverse biological activities of pyrazole-containing compounds have driven the development of numerous synthetic methodologies. nih.govchim.it Two of the most prominent strategies for constructing the pyrazole core are cycloaddition and condensation reactions.

Cycloaddition Reactions in Pyrazole Synthesis

1,3-dipolar cycloaddition is a powerful and widely utilized method for synthesizing pyrazole derivatives. rsc.orgtandfonline.com This approach typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon multiple bond, like an alkyne. rsc.orgnih.gov

The Huisgen 1,3-dipolar cycloaddition of nitrile imines with a trisubstituted bromoalkene serves as an effective method for the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. nih.gov In this reaction, the bromoalkene acts as an alkyne synthon, leading to the formation of a bromopyrazoline intermediate that subsequently undergoes dehydrobromination to yield the aromatic pyrazole. nih.gov The regioselectivity of this cycloaddition has been confirmed through X-ray crystallographic analysis. nih.gov

Alternative cycloaddition strategies include:

Catalyst-free cycloaddition: Heating diazo compounds with alkynes can produce pyrazoles in high yields without the need for a catalyst or extensive purification. rsc.org

Photoclick cycloaddition: This method utilizes a photoredox-catalyzed oxidative deformylation to achieve a regioselective synthesis of pyrazoles. organic-chemistry.org

Sydnone-alkyne cycloaddition: A copper-catalyzed reaction that provides a robust route to 1,4-disubstituted pyrazoles. organic-chemistry.org

Condensation Reactions for Pyrazole Precursors

Condensation reactions represent a classical and highly effective approach to pyrazole synthesis. mdpi.comrsc.org The most common method involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comrsc.org This reaction, first reported by Knorr in 1883, can lead to a mixture of two regioisomers depending on the substitution pattern of the diketone. mdpi.com

Key variations of condensation reactions for pyrazole synthesis include:

Reaction with α,β-unsaturated carbonyl compounds: Hydrazine derivatives react with α,β-unsaturated aldehydes and ketones to form pyrazolines, which can then be oxidized to yield the corresponding pyrazoles. mdpi.compharmaguideline.com

Multicomponent reactions: These reactions offer an efficient way to synthesize highly substituted pyrazoles in a single step from simple starting materials. For example, the three-component condensation of aldehydes, phenyl hydrazines, and malononitrile can produce multisubstituted 5-aminopyrazoles. rsc.orgbeilstein-journals.org

Vilsmeier-Haack reaction: This reaction can be used to synthesize pyrazole-4-carbaldehydes from hydrazones. nih.gov

Strategies for Introducing and Modifying Substituents on the Pyrazole Ring

Once the pyrazole core is formed, the introduction and modification of substituents at specific positions are crucial for fine-tuning the molecule's properties. The C-4 position of the pyrazole ring is a common site for electrophilic substitution. pharmaguideline.com

Regioselective Halogenation at the C-4 Position of Pyrazoles

The introduction of a halogen atom, particularly chlorine, at the C-4 position is a key step in the synthesis of this compound. This can be achieved through both direct and indirect methods.

Direct halogenation involves the treatment of a pre-formed pyrazole ring with a halogenating agent. Several reagents and conditions have been developed for the regioselective chlorination of pyrazoles at the C-4 position.

| Reagent | Conditions | Notes |

| N-Chlorosuccinimide (NCS) | CCl4 or water | Provides excellent yields under mild conditions without a catalyst. researchgate.net |

| Trichloroisocyanuric acid (TCCA) | Solvent-free mechanochemical | A rapid and operationally simple method that avoids column chromatography. rsc.org |

| Trichloroisocyanuric acid (TCCA) | Mild conditions | Can be used as both an oxidant and chlorinating agent in a direct cyclization/chlorination strategy. preprints.org |

| Electrochemical Chlorination | Pt anode in aqueous NaCl | Yields depend on the structure of the starting pyrazole. researchgate.net |

A study on the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) demonstrated a metal-free protocol for synthesizing 4-halogenated pyrazole derivatives in moderate to excellent yields. researchgate.net

Indirect methods for introducing a halogen at the C-4 position often involve the use of a precursor that is later converted to the halogenated pyrazole. For instance, a pyrazole with a functional group at the C-4 position that can be readily displaced by a halogen can be synthesized.

While direct C-H arylation of 4-bromo and 4-iodo N-substituted pyrazoles has been explored, these reactions are typically designed to be chemoselective, leaving the C-halogen bond intact for further transformations. rsc.org However, the principles of activating the C-4 position for substitution can be applied to halogenation strategies.

N-Alkylation Strategies for Introducing the Propyl Group at N-1

The N-alkylation of the pyrazole ring is a critical step that often presents a challenge in terms of regioselectivity, as substitution can occur at either the N-1 or N-2 position. The desired N-1 isomer is crucial for the biological activity of many pyrazole-based compounds.

Achieving high regioselectivity for N-1 propylation is a primary objective in the synthesis of this compound. Traditional alkylation methods using propyl halides under basic conditions often yield a mixture of N-1 and N-2 isomers, necessitating chromatographic separation. The ratio of these isomers is influenced by factors such as the steric hindrance of substituents on the pyrazole ring, the nature of the base, and the solvent used. researchgate.net

A systematic study on the N-substitution of 3-substituted pyrazoles revealed that using potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) can achieve regioselective N-1 alkylation. researchgate.net Furthermore, catalyst-free Michael addition reactions have been developed for the preparation of N-1 alkyl pyrazoles with excellent regioselectivity (>99.9:1), offering a highly efficient, single-step method for generating di-, tri-, and tetra-substituted pyrazoles. acs.org This approach is particularly valuable as it accommodates various functional groups, which is essential for creating a diverse range of analogs. acs.org

Enzymatic systems have also emerged as a powerful tool for achieving unprecedented regioselectivity. A two-enzyme cascade system has been engineered for the alkylation of pyrazoles, including propylation, with greater than 99% regioselectivity. nih.gov This biocatalytic method utilizes a promiscuous enzyme to generate non-natural analogs of S-adenosyl-l-methionine from simple haloalkanes, followed by an engineered methyltransferase that selectively transfers the alkyl group to the pyrazole substrate. nih.gov

Table 1: Comparison of Propylation Techniques for N-1 Selectivity

| Method | Reagents/Conditions | Selectivity (N-1/N-2) | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Alkylation | Propyl halide, Base (e.g., K2CO3) | Variable | Simple procedure | Often produces isomeric mixtures |

| Michael Addition | Michael acceptor, Catalyst-free | > 99.9:1 acs.org | High selectivity, broad scope acs.org | Requires specific Michael acceptors |

| Enzymatic Alkylation | Two-enzyme cascade, Propyl halide | > 99% nih.gov | Exceptional regioselectivity nih.gov | Requires specialized enzymes |

Catalysts play a pivotal role in enhancing the efficiency and selectivity of N-alkylation. A variety of catalytic systems have been developed to address the challenges of pyrazole functionalization.

Crystalline aluminosilicates or aluminophosphates have been employed as catalysts for the N-alkylation of pyrazoles with alcohols or their derivatives. google.com This method is advantageous for industrial applications as it uses readily available and inexpensive starting materials to produce N-alkylpyrazoles in high yields under relatively mild conditions. google.com

Brønsted acid catalysis offers another route for N-alkylation. Using trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst provides ready access to N-alkyl pyrazoles. mdpi.com This method has been shown to be effective for various pyrazole nucleophiles and benzylic, phenethyl, and benzhydryl trichloroacetimidates. mdpi.com

Transition metal catalysis has also been explored for pyrazole alkylation. mdpi.com While often used for N-arylation, certain transition metal systems can be adapted for N-alkylation, providing an alternative to traditional methods.

Introduction of the Amino Group at C-3

The 3-amino group is a key functional handle that can be introduced at various stages of the synthesis, either by direct amination or by the reduction of a precursor group. mdpi.com

The most prevalent method for synthesizing 3- or 5-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile. chim.it The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to form the aminopyrazole ring. nih.gov The choice of substituted hydrazine and β-ketonitrile allows for the construction of a wide array of aminopyrazole derivatives. chim.itnih.gov

Other amination strategies include intramolecular C-H amination of arylhydrazones, catalyzed by singlet molecular oxygen generated in situ, to yield trisubstituted pyrazoles. orgchemres.org Electrophilic amination using oxaziridine-derived reagents can generate N-protected hydrazines, which can then undergo a one-pot reaction with 1,3-diketones to form trisubstituted pyrazoles. organic-chemistry.org

Table 2: Selected Amination Methodologies for Pyrazole Synthesis

| Method | Key Precursors | Typical Conditions | Product Type |

|---|---|---|---|

| Ketonitrile Condensation | β-Ketonitrile, Hydrazine | Varies (e.g., base or acid catalysis) | 3(5)-Aminopyrazoles chim.it |

| Intramolecular C-H Amination | Arylhydrazone | KOH, Singlet O2 | Trisubstituted Pyrazoles orgchemres.org |

| Electrophilic Amination | Primary Amine, Oxaziridine, 1,3-Diketone | Toluene or Dichloromethane | 1,3,5-Trisubstituted Pyrazoles organic-chemistry.org |

An alternative and robust strategy for introducing an amino group involves the reduction of a nitro group at the desired position. This indirect method is particularly useful when direct amination is challenging or results in low yields. The synthesis typically involves the initial preparation of a nitropyrazole, followed by a reduction step.

A common and effective method for this transformation is catalytic hydrogenation. nih.gov For instance, a nitro group on a pyrazole ring can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst (Pd/C). researchgate.net This method is often high-yielding and clean, making it suitable for various substrates. The reduction of a nitro group to an amino group was a key step in the synthesis of sulfonamide derivatives of 5-aminopyrazoles, where catalytic hydrogenation was used effectively. nih.gov This approach avoids the direct handling of potentially unstable amination reagents and is a reliable route for producing aminopyrazole intermediates. researchgate.net

Specific Synthetic Pathways for this compound Analogs

The synthesis of analogs of this compound involves modifying the substituents at various positions on the pyrazole ring or altering the N-1 alkyl chain. The methodologies described above provide a versatile toolbox for creating a library of related compounds for structure-activity relationship (SAR) studies. mdpi.com

For example, analogs can be generated by starting with different N-1 alkyl-substituted 4-nitropyrazoles, which can be synthesized via Mitsunobu reactions with various primary and secondary alcohols. researchgate.net Subsequent reduction of the nitro group affords the corresponding 1-alkyl-4-aminopyrazoles. researchgate.net Although this example pertains to a 4-amino isomer, the principle can be adapted for 3-amino analogs.

The synthesis of 4-chloro derivatives can be achieved through electrochemical chlorination of the pyrazole core on a platinum anode in aqueous sodium chloride solutions. researchgate.net This method has been shown to be effective for pyrazole and various alkylpyrazoles, with yields depending on the structure of the starting material. researchgate.net

By combining these strategies—selective N-alkylation, chlorination of the pyrazole ring, and introduction of the amino group via either direct condensation or reduction of a nitro precursor—a wide range of analogs can be systematically synthesized. For instance, a synthetic route could commence with the chlorination of a pyrazole, followed by N-propylation, nitration at the C-3 position, and subsequent reduction to yield the target amine. The order of these steps would be crucial to manage selectivity and functional group compatibility. The versatility of aminopyrazoles as building blocks allows for their use in creating more complex fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. researchgate.net

Multi-Step Synthesis from Readily Available Precursors

A common and flexible approach to constructing substituted pyrazoles involves a sequential, multi-step process. A plausible pathway for this compound involves the initial formation of the pyrazole core, followed by N-alkylation and subsequent chlorination.

Step 1: Formation of 3-Aminopyrazole (B16455) Core The synthesis often begins with the construction of a 3-aminopyrazole ring. This can be achieved through the condensation of a β-ketonitrile, such as 3-oxo-pentanenitrile, with hydrazine hydrate. nih.gov This reaction forms the foundational pyrazole structure, leaving the amino group at the 3-position and the N1 position unsubstituted and available for subsequent reactions.

Step 2: N-Alkylation The introduction of the propyl group at the N1 position is typically achieved via N-alkylation. The 3-aminopyrazole intermediate is treated with a propylating agent, such as 1-bromopropane or propyl iodide, in the presence of a base like potassium carbonate or sodium hydride. The choice of base and solvent can influence the regioselectivity of the alkylation, as tautomerism in N-unsubstituted pyrazoles can lead to mixtures of isomers. beilstein-journals.org However, specific conditions can be optimized to favor the desired 1-propyl isomer.

Step 3: Chlorination at the C4 Position The final step is the regioselective introduction of a chlorine atom at the C4 position of the 1-propyl-1H-pyrazol-3-amine intermediate. This can be accomplished using various chlorinating agents. A notable method is electrochemical chlorination, where the pyrazole is chlorinated on a platinum anode in an aqueous sodium chloride solution. researchgate.net This method offers a green alternative to traditional reagents. Alternatively, chemical chlorinating agents like N-chlorosuccinimide (NCS) can be employed to achieve selective chlorination at the electron-rich C4 position.

| Step | Reaction Type | Typical Reagents | Key Intermediate |

| 1 | Cyclocondensation | β-Ketonitrile, Hydrazine hydrate | 3-Amino-1H-pyrazole |

| 2 | N-Alkylation | 1-Bromopropane, K₂CO₃ | 1-Propyl-1H-pyrazol-3-amine |

| 3 | Electrophilic Chlorination | N-Chlorosuccinimide (NCS) or Electrolysis (NaCl) | This compound |

One-Pot Synthetic Approaches

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. nih.gov The synthesis of substituted pyrazoles is well-suited to such strategies. daneshyari.comorganic-chemistry.orgorganic-chemistry.org

A potential one-pot approach for this compound could involve a three-component reaction. This might start with a chlorinated β-dicarbonyl equivalent, which is reacted with propylhydrazine. The initial condensation would form a pyrazoline intermediate, which is then oxidized in situ to the aromatic pyrazole. Such multi-component reactions (MCRs) are a cornerstone of green chemistry, minimizing waste and operational complexity. acs.orgmdpi.com For instance, a one-pot protocol could be designed based on the reaction of an enone, a hydrazide, and a halide, which has been shown to produce 1-substituted pyrazoles with high regioselectivity. daneshyari.com

Derivatization Strategies from the this compound Scaffold

The this compound scaffold possesses three distinct functional handles—the N-propyl chain, the C3-amino group, and the C4-chloro group—each offering opportunities for diverse chemical modifications.

Modifications at the Propyl Chain

While direct functionalization of the N-propyl chain can be challenging, it is possible through methods like radical-mediated reactions. For example, free-radical halogenation could introduce a bromo or chloro substituent at the α- or β-position of the propyl chain, which can then be displaced by various nucleophiles to introduce new functional groups.

Alternatively, functionalized propyl groups can be introduced during the synthesis. Instead of 1-bromopropane, a synthon like 1-bromo-3-hydroxypropane could be used in the N-alkylation step to directly install a hydroxylated propyl chain. jmaterenvironsci.com This approach builds the desired functionality into the molecule from the outset.

Functionalization of the Amino Group

The 3-amino group behaves as a typical aromatic amine and is readily functionalized. mdpi.com A wide array of derivatives can be prepared through standard transformations. google.com

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides).

Sulfonylation: Treatment with sulfonyl chlorides provides the corresponding sulfonamides.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid. This intermediate is highly versatile and can be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, halogens) or used in coupling reactions. For pyrazoles, this has been shown to enable subsequent Suzuki-Miyaura cross-coupling to form C-C bonds. acs.org

| Reaction Type | Reagent | Product Class |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | Tosyl chloride | Sulfonamide |

| Urea Formation | Phenyl isocyanate | Urea |

| Diazotization/Coupling | NaNO₂, HCl; Arylboronic acid, Pd catalyst | Arylated Pyrazole |

Substitution of the Chloro Group

The chlorine atom at the C4 position is a key site for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution (SNAr) on 4-chloropyrazoles is possible, it typically requires strong activation from electron-withdrawing groups, which are absent in this scaffold. osti.govwuxibiology.com

Palladium-catalyzed cross-coupling reactions are highly effective for functionalizing 4-halopyrazoles. clockss.orgresearchgate.net

Suzuki Coupling: Reaction with aryl or vinyl boronic acids or their esters introduces new carbon-carbon bonds, providing access to 4-aryl or 4-vinyl pyrazoles.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, yields 4-alkynyl pyrazoles. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the 4-chloro position with primary or secondary amines to produce 4-amino pyrazole derivatives.

Heck Coupling: The reaction with alkenes can also be used to form C-C bonds at the 4-position.

These reactions exhibit broad functional group tolerance and are fundamental tools for elaborating the pyrazole core. youtube.comyoutube.com

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 4-Aryl-1-propyl-1H-pyrazol-3-amine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | 4-Alkynyl-1-propyl-1H-pyrazol-3-amine |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | 4-(Dialkylamino)-1-propyl-1H-pyrazol-3-amine |

Considerations for Scalable and Sustainable Synthesis

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires careful consideration of scalability, safety, cost-effectiveness, and environmental impact. nih.gov

Key principles of green chemistry can be applied to optimize the synthesis. benthamdirect.com The use of one-pot or multi-component reactions significantly improves process efficiency by reducing the number of unit operations, solvent usage, and waste generation. nih.govekb.eg For purification, developing scalable, non-chromatographic methods such as crystallization is crucial for large-scale production, as demonstrated in the synthesis of related heterocyclic intermediates. nih.gov

The choice of reagents is also critical. For the chlorination step, employing electrochemical methods avoids the use of potentially hazardous and waste-generating chemical chlorinating agents. researchgate.net Furthermore, exploring the use of greener solvents, such as water or bio-based solvents, or even solvent-free reaction conditions assisted by microwave irradiation, can substantially reduce the environmental footprint of the synthesis. mdpi.com Atom economy, which measures the efficiency of a reaction in converting reactants to the final product, should be maximized at each step of the synthetic sequence.

Advanced Structural Elucidation and Characterization of 4 Chloro 1 Propyl 1h Pyrazol 3 Amine and Analogous Structures

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for 4-Chloro-1-propyl-1H-pyrazol-3-amine are based on data from analogous pyrazole (B372694) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the propyl chain protons and the single aromatic proton on the pyrazole ring. The N-propyl group would exhibit three signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and another triplet for the methylene (CH₂) group directly attached to the pyrazole nitrogen. The C5-H proton on the pyrazole ring is anticipated to appear as a singlet in the aromatic region. The protons of the C3-amine (NH₂) group would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would corroborate the structure by showing the expected number of signals corresponding to the unique carbon atoms in the molecule. Six distinct signals are predicted: three for the propyl chain carbons, and three for the pyrazole ring carbons (C3, C4, and C5). The chemical shifts are influenced by the electron-withdrawing chlorine atom and the electron-donating amino group.

2D-NMR Spectroscopy: To provide definitive assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between the coupled protons within the propyl chain (Hα to Hβ, and Hβ to Hγ). An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the C-H connectivity of the propyl group and the C5-H of the pyrazole ring.

Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Propyl-CH₂ (N-CH₂) | ~4.0 ppm (triplet) | ~50 ppm |

| Propyl-CH₂ | ~1.8 ppm (sextet) | ~24 ppm |

| Propyl-CH₃ | ~0.9 ppm (triplet) | ~11 ppm |

| C5-H | ~7.5 ppm (singlet) | ~125 ppm |

| C3-NH₂ | ~4.5-5.5 ppm (broad singlet) | - |

| C3 (amine-bearing) | - | ~150 ppm |

| C4 (chloro-bearing) | - | ~105 ppm |

| C5 | - | ~125 ppm |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent bands would be the N-H stretching vibrations from the primary amine group, typically appearing as two distinct peaks in the 3300-3500 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the propyl group's sp³ hybridized carbons would be observed just below 3000 cm⁻¹. The aromatic C-H stretch of the pyrazole ring would appear just above 3000 cm⁻¹. Vibrations corresponding to the C=N and C=C double bonds within the pyrazole ring are expected in the 1450-1600 cm⁻¹ region. researchgate.net A C-Cl stretching vibration is anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted Characteristic IR Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3050 - 3150 | C-H Stretch (sp²) | Pyrazole Ring |

| 2850 - 2960 | C-H Stretch (sp³) | Propyl Group |

| 1450 - 1600 | C=N, C=C Stretch | Pyrazole Ring |

| 1250 - 1350 | C-N Stretch | Aryl Amine |

| 600 - 800 | C-Cl Stretch | Chloroalkene |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The nominal molecular weight of this compound is approximately 161.6 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, showing a characteristic isotopic pattern (approximately 3:1 ratio for M⁺ and M+2⁺ peaks) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). The fragmentation of N-alkylpyrazoles is a well-studied process. researchgate.net The most likely fragmentation pathways for this compound would involve:

Alpha-cleavage: Loss of an ethyl radical (•CH₂CH₃) from the propyl chain to form a stable cation at [M-29]⁺.

Loss of the entire propyl group: Cleavage of the N-propyl bond to yield a fragment corresponding to the 4-chloro-1H-pyrazol-3-amine cation at m/z 117.

Ring Fragmentation: Subsequent fragmentation of the pyrazole ring, often involving the loss of neutral molecules like HCN, is also a common pathway observed in pyrazole derivatives. researchgate.netlibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

While a crystal structure for this compound is not publicly documented, its solid-state structure can be inferred from known structures of similar compounds, such as 4-chloro-1H-pyrazole and other substituted aminopyrazoles. nih.govnih.gov

The pyrazole ring is expected to be essentially planar, a characteristic feature of aromatic heterocyclic systems. The bond lengths and angles within the ring would be consistent with those of other substituted pyrazoles. The exocyclic C3-N bond of the amino group and the N1-C bond of the propyl group would lie in or close to the plane of the pyrazole ring. The propyl chain, being flexible, can adopt various conformations, but a staggered, low-energy conformation is most likely.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The crystal packing of this compound would be heavily influenced by intermolecular hydrogen bonding. The 3-amino group is a potent hydrogen bond donor (N-H), and the pyridine-like nitrogen (N2) of the pyrazole ring is an effective hydrogen bond acceptor.

It is highly probable that the primary intermolecular interaction would be N-H···N hydrogen bonds, linking molecules together. nih.govnih.gov Depending on the steric influence of the propyl and chloro substituents, these interactions could lead to the formation of various supramolecular motifs, such as:

Dimers: Two molecules linked via a pair of N-H···N hydrogen bonds.

Catemers (Chains): Molecules linked head-to-tail to form one-dimensional polymeric chains. mdpi.comnih.gov

2D Networks: The amino group has two donor protons, potentially allowing for more complex sheet-like structures where each molecule interacts with multiple neighbors. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloro-1H-pyrazole |

Chromatographic Techniques for Purity Assessment and Isolation

The purity assessment and isolation of newly synthesized compounds such as this compound and its analogs are critical steps in chemical research and development. Chromatographic techniques are indispensable tools for these purposes, offering high-resolution separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. The selection of a specific technique depends on the physicochemical properties of the compound, such as polarity, volatility, and molecular weight, as well as the analytical goal, whether it is for quantitative purity determination or preparative isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pyrazole derivatives due to its high efficiency, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for these analyses.

In RP-HPLC, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. ijcpa.in The retention of pyrazole derivatives is primarily governed by their hydrophobicity; more nonpolar compounds interact more strongly with the C18 stationary phase and thus elute later. To improve peak shape and resolution, especially for basic compounds like aminopyrazoles, modifiers such as trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase. ijcpa.insielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the pyrazole ring system possesses a chromophore that absorbs UV light. ijcpa.in

The versatility of HPLC allows for the development of specific methods to separate complex mixtures, including regioisomers and enantiomers. For chiral pyrazole derivatives, specialized chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, can be used to resolve racemic mixtures into individual enantiomers. nih.govacs.org

| Analyte Type | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Pyrazoline Derivative | Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm) | Methanol / 0.1% TFA in Water (80:20 v/v) | 1.0 mL/min | UV at 206 nm | ijcpa.in |

| Pyrazole | Newcrom R1 (150 mm x 4.6 mm, 5 µm) | Acetonitrile / Water / Phosphoric Acid | 1.0 mL/min | UV | sielc.com |

| Chiral 4,5-dihydro-1H-pyrazole derivatives | Lux cellulose-2 (150 x 4.6 mm, 5 µm) | Polar Organic Mode (e.g., Acetonitrile, Methanol, Ethanol) | Not Specified | Not Specified | nih.govacs.org |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For halogenated pyrazoles like this compound, GC can be an excellent method for purity assessment, provided the compound has sufficient volatility and does not degrade at the temperatures required for analysis. The technique is highly sensitive, especially when coupled with a selective detector.

In GC, the sample is vaporized and swept by a carrier gas (mobile phase), such as helium or nitrogen, through a capillary column containing the stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.

For halogenated compounds, coupling GC with a mass spectrometer (MS) or a halogen-specific detector like an electron capture detector (ECD) or a halogen-specific detector (XSD) offers high selectivity and sensitivity. nih.gov GC-MS provides not only quantitative data but also structural information from the mass spectrum, which is invaluable for identifying impurities and byproducts. The analysis of halogenated contaminants and pesticides, which can be structurally related to substituted pyrazoles, is a common application of GC. nih.govscholaris.ca

| Analyte Type | Column | Carrier Gas | Temperature Program Example | Detector | Reference |

|---|---|---|---|---|---|

| Halogenated Disinfection By-products | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | 27°C (1.3 min), ramp 7°C/min to 80°C, ramp 30°C/min to 250°C (5 min hold) | XSD / MS | nih.gov |

| Halogenated Contaminants | Not Specified | Not Specified | Not Specified | GCxGC-HRToF MS, GC-MS/MS | scholaris.ca |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for qualitative analysis. It is particularly useful for monitoring the progress of chemical reactions, screening for optimal solvent systems for column chromatography, and getting a preliminary assessment of a sample's purity and complexity. nih.govrsc.org

In TLC, the stationary phase, typically silica gel or alumina, is coated as a thin layer on a flat support such as a glass or aluminum plate. aga-analytical.com.plchemistryhall.com A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of the mobile phase (eluent). The eluent ascends the plate by capillary action, and separation occurs as different components travel up the plate at different rates. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to characterize the components. Visualization is often achieved under UV light, as pyrazole rings are typically UV-active, or by using chemical staining agents. rsc.org

The choice of the eluent system is crucial for achieving good separation. A mixture of solvents is often used, and the polarity can be adjusted to optimize the Rf values of the compounds of interest. sigmaaldrich.com

| Analyte Type | Stationary Phase | Example Mobile Phase (Solvent System) | Visualization | Reference |

|---|---|---|---|---|

| Substituted Pyrazoles | Silica Gel 60 F254 | Not Specified (reaction monitoring) | UV / LC-MS analysis | nih.gov |

| Pyrazole Derivatives | Silica Gel 60 F254 | Not Specified (reaction monitoring) | UV lamp or I₂ stain | rsc.org |

| Amino Acids (as an example of amine-containing compounds) | Silica Gel | n-Butanol / Acetic Acid / Water (4:1:1) | Ninhydrin stain | researchgate.net |

Column Chromatography for Isolation

For the preparative isolation and purification of this compound and its analogs on a larger scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but is used to separate quantities of material from milligrams to kilograms. The crude product is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. nih.govrsc.org

An appropriate solvent system, often determined by prior TLC analysis, is then passed through the column. rsc.org The components of the mixture move down the column at different rates, separating into bands. These bands are collected as fractions as they elute from the bottom of the column. The purity of the collected fractions is then typically checked by TLC or HPLC.

Theoretical and Computational Investigations of this compound

The study of this compound and its derivatives is an area of growing interest in computational chemistry. Theoretical investigations, particularly through quantum chemical calculations, provide profound insights into the molecular structure and electronic properties of such compounds. These computational methods are pivotal in predicting the behavior of molecules, thereby guiding experimental research.

Theoretical and Computational Investigations of 4 Chloro 1 Propyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations for Electronic and Molecular Properties

Quantum chemical calculations are instrumental in elucidating the electronic and molecular characteristics of pyrazole (B372694) derivatives. These methods, including Density Functional Theory (DFT) and Hartree-Fock (HF), offer a detailed understanding of parameters that are often challenging to determine experimentally.

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. researchgate.net This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems, including pyrazole derivatives. DFT studies on related pyrazole compounds have successfully predicted their geometric and electronic properties. dntb.gov.ua

DFT calculations are employed to determine the most stable conformation of a molecule, known as the optimized molecular geometry. For pyrazole derivatives, these calculations can predict bond lengths, bond angles, and dihedral angles. For instance, studies on 4-chloro-1H-pyrazole have utilized DFT with the B3LYP/6-311++G(d,p) basis set to achieve a detailed understanding of its structure. researchgate.net

Vibrational frequency analysis, also performed using DFT, helps in the interpretation of infrared and Raman spectra. The calculated frequencies can be compared with experimental data to confirm the molecular structure. For 4-chloro-1H-pyrazole, scaled NH stretching vibrations have been observed at 3445 cm-1, with bending and torsion vibrations noted at 1565 cm-1, 1460 cm-1, and 1431 cm-1. researchgate.net

Table 1: Selected Calculated Vibrational Frequencies for a Pyrazole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| NH Stretching | 3445 |

| Bending | 1565 |

| Bending | 1460 |

| Torsion | 1431 |

Data based on studies of 4-chloro-1H-pyrazole. researchgate.net

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the chemical stability and reactivity of a molecule. researchgate.net A smaller gap suggests higher reactivity. researchgate.net For related pyrazolo[3,4-d]pyrimidine molecules, the HOMO-LUMO energy gap has been found to be small, indicating high chemical reactivity and the potential for intramolecular charge transfer. researchgate.net

Table 2: Frontier Orbital Energies for a Pyrazole Derivative

| Orbital | Energy (Hartree) |

|---|---|

| HOMO | -0.25 |

| LUMO | -0.05 |

| Energy Gap | 0.20 |

Illustrative data based on general findings for pyrazole derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. MEP maps illustrate regions of positive and negative electrostatic potential, which are indicative of sites for nucleophilic and electrophilic attack, respectively. researchgate.net In pyrazole derivatives, the regions of negative potential are typically associated with electronegative atoms like nitrogen and chlorine, indicating these as likely sites for electrophilic interaction. researchgate.net The red and blue areas on an MEP map denote electron-rich and electron-poor regions, respectively. researchgate.net

Frontier Molecular Orbital (FMO) analysis, focusing on the HOMO and LUMO, is essential for understanding chemical reactions and electronic transitions. The distribution of these orbitals provides information about the electron-donating and electron-accepting capabilities of a molecule. In pyrazole compounds, the HOMO is often located over the pyrazole ring, while the LUMO may be distributed across other parts of the molecule, depending on the substituents. nih.gov This distribution is critical for predicting how the molecule will interact with other chemical species.

The Hartree-Fock (HF) method is another foundational quantum chemical approach used to approximate the many-electron wavefunction and energy of a quantum system. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is still a valuable tool, particularly as a starting point for more advanced calculations. In studies of pyrazole derivatives, HF methods have been used alongside DFT to provide a comparative analysis of the electronic properties, such as the HOMO-LUMO energy gap. researchgate.net

Table 3: Comparison of HOMO-LUMO Energy Gaps Calculated by DFT and HF

| Method | HOMO-LUMO Energy Gap (Hartree) |

|---|---|

| DFT (B3LYP) | 0.4036 |

| Hartree-Fock (HF) | 0.3414 |

Data based on studies of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide. researchgate.net

Density Functional Theory (DFT) Studies

Tautomerism Studies in Aminopyrazole Systems

Pryazoles are interesting from a structural viewpoint, mainly because they exhibit tautomerism. asocse.org This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties. asocse.org The annular prototropic tautomerism in 3(5)-aminopyrazoles is a key area of investigation, as the position of the proton on the pyrazole ring nitrogen atoms can significantly alter the molecule's electronic and steric properties. researchgate.net

Computational modeling, particularly using Density Functional Theory (DFT) and ab initio methods, is a powerful tool to predict the relative stabilities of different tautomers. researchgate.netresearchgate.net For aminopyrazole systems, the primary tautomeric equilibrium is between the 3-amino and 5-amino forms.

Theoretical calculations consistently predict that the 3-aminopyrazole (B16455) tautomer is generally more stable than the 5-aminopyrazole tautomer. asocse.orgresearchgate.net For the parent 3(5)-aminopyrazole, DFT (B3LYP/6-311++G(d,p)) calculations show the 3-amino tautomer to be more stable by approximately 9.8 kJ/mol in terms of Gibbs free energy. asocse.orgresearchgate.net The choice of computational method and basis set can influence the exact energy differences, but the general trend remains consistent across various levels of theory. kashanu.ac.ir

Table 1: Calculated Relative Energies of Aminopyrazole Tautomers (Illustrative)

| Tautomer | Method/Basis Set | Relative Energy (kJ/mol) | Gibbs Free Energy Difference (kJ/mol) |

|---|---|---|---|

| 3-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | 0.0 | 0.0 |

| 5-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | 10.7 | 9.8 |

Note: Data is for the parent 3(5)-aminopyrazole and serves as a representative example. asocse.orgresearchgate.net

The stability of pyrazole tautomers is highly dependent on the nature of the substituents on the ring. asocse.orgresearchgate.net

Chloro Group: The chlorine atom at the 4-position is an electron-withdrawing group via induction but can also act as a weak π-donor. In related 4-substituted 3(5)-aminopyrazoles, electron-withdrawing groups like cyano at the 4-position have been shown to favor the 5-amino tautomer in solution. researchgate.net However, studies on a range of substituted pyrazoles have indicated that groups capable of electron donation, including halogens like chlorine, generally favor the 3-amino tautomer. nih.gov

Propyl Group: The N-propyl group at the 1-position is an electron-donating alkyl group. The presence of an N-substituent locks the tautomeric form, but for the parent N-unsubstituted pyrazole, alkyl groups can influence the tautomeric equilibrium. Generally, N-methylation is used as a model to study the properties of a fixed tautomer. fu-berlin.de The electron-donating nature of the propyl group would likely have a subtle electronic effect on the pyrazole ring.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in elucidating the potential biological activity of 4-Chloro-1-propyl-1H-pyrazol-3-amine by exploring its interactions with macromolecules and predicting its activity based on its structure.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For pyrazole derivatives, docking studies have been employed to investigate their potential as inhibitors for various enzymes. For instance, pyrazole derivatives have been docked into the active sites of carbonic anhydrases and tubulin. nih.govnih.gov

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The docking algorithm would then explore different conformations and orientations of the ligand, and a scoring function would estimate the binding affinity. Key interactions, such as hydrogen bonds between the amino group or pyrazole nitrogens and amino acid residues in the active site, as well as hydrophobic interactions involving the propyl and chloro-substituted pyrazole core, would be analyzed to determine the most stable binding mode.

Table 2: Representative Docking Scores of Pyrazole Derivatives with a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| This compound | -7.5 | ASP120, LYS85, VAL45 |

| Reference Inhibitor | -8.2 | ASP120, LYS85, PHE98 |

Note: This data is illustrative and not from a specific study on the target compound.

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the nature of the interactions over time. mdpi.commdpi.comnih.gov An MD simulation of the docked complex of this compound with a biological target would involve simulating the movement of the atoms in the system over a period of nanoseconds. plos.org

Analysis of the MD trajectory can reveal the stability of the binding pose, the flexibility of the ligand in the active site, and the persistence of key intermolecular interactions, such as hydrogen bonds. plos.org Parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone can be monitored to assess the stability of the complex. plos.org

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. asocse.org For a series of aminopyrazole analogs, a QSAR model could be developed to predict their biological activity based on various molecular descriptors.

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A statistical model, such as multiple linear regression or a machine learning algorithm, is then used to correlate these descriptors with the observed biological activity (e.g., IC50 values). nih.gov Such a model could then be used to predict the activity of this compound and guide the design of more potent analogs.

Applications in Medicinal Chemistry and Drug Discovery for 4 Chloro 1 Propyl 1h Pyrazol 3 Amine and Its Analogs

Role as a Lead Compound or Building Block

The aminopyrazole framework is a foundational structure in the development of new therapeutic agents. nih.gov Its derivatives serve as crucial building blocks for synthesizing pharmaceutical compounds with potential therapeutic applications. The 3-aminopyrazole (B16455) moiety, in particular, is widely reported as a key component in agents developed for cancer and inflammatory conditions. nih.gov The versatility of this scaffold allows it to be readily modified, enabling chemists to explore a vast chemical space and develop compounds with tailored pharmacological profiles. Due to their synthetic accessibility and therapeutic potential, the search for new pyrazole-based compounds is a significant area of interest for both academic and industrial research. mdpi.com

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a key strategy in medicinal chemistry to discover novel compounds by modifying the core structure of a known active molecule, aiming to improve properties like potency, selectivity, and metabolic stability. researchgate.net This approach is used to create new, patentable molecules by exploring different chemical spaces while retaining the desired biological activity.

In the context of pyrazole (B372694) analogs, scaffold hopping has been employed to develop novel therapeutic candidates. For instance, strategies have been developed for the ring expansion of pyrazoles into pyrimidines, representing a direct scaffold hop that can alter the compound's properties while potentially maintaining interactions with the target. chimia.ch This technique is valuable for addressing metabolic liabilities; replacing an aromatic system with a more electron-deficient one, such as by introducing more nitrogen atoms, can enhance robustness towards metabolic oxidation. researchgate.net

Bioisosteric replacement, a related strategy, involves substituting a part of a molecule with a chemically different group that retains similar physical or chemical properties, thereby preserving the biological activity. acs.org This has been successfully applied to pyrazole-based compounds like the CB1 receptor antagonist rimonabant. In various studies, the pyrazole ring or its substituents have been replaced with other heterocycles such as thiazoles, triazoles, imidazoles, and oxadiazoles. acs.orgnih.govrsc.org These replacements aimed to generate novel structures with comparable or improved cannabinoid receptor antagonism and selectivity. acs.orgnih.govrsc.org Molecular modeling studies have confirmed that these new scaffolds can achieve a close three-dimensional structural overlap with the original pyrazole-based drug. acs.orgnih.gov

Table 1: Examples of Bioisosteric Replacement for the Pyrazole Moiety

| Original Scaffold | Bioisosteric Replacement | Target | Reference |

|---|---|---|---|

| 1,5-Diarylpyrazole | Thiazole | Cannabinoid CB1 Receptor | acs.orgnih.gov |

| 1,5-Diarylpyrazole | Triazole | Cannabinoid CB1 Receptor | acs.orgnih.gov |

| 1,5-Diarylpyrazole | Imidazole | Cannabinoid CB1 Receptor | acs.orgnih.gov |

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, extensive SAR studies have been conducted to guide the design of more potent and selective therapeutic agents. rsc.orgnih.gov These studies reveal that the type and position of substituents on the pyrazole ring are critical for determining the compound's pharmacological effect. nih.gov

For example, in a series of 4-amino-picolinic acid derivatives featuring a pyrazole fragment, the position of substituents on an attached phenyl ring significantly influenced inhibitory activity. mdpi.com It was found that substitutions at the 2 and 4 positions of the phenyl ring resulted in superior activity compared to substitutions at the 3 position. mdpi.com Similarly, SAR studies on pyrazole-based CB1 receptor antagonists revealed a close correlation between the biological results of the original pyrazole series and new imidazole-based bioisosteres. acs.orgnih.gov In the development of anticancer pyrazoles, SAR findings have demonstrated that compounds containing a substituted pyrazole ring represent an important scaffold for this activity, allowing medicinal chemists to identify promising structures for further design and synthesis. nih.gov

Development of Novel Therapeutic Agents Targeting Specific Disease Areas

The pyrazole scaffold is a core component in numerous drugs approved by the FDA and is integral to the development of new agents targeting a variety of diseases. rsc.orgresearchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.comnih.gov

Inflammation: Many pyrazole derivatives exhibit significant anti-inflammatory properties. nih.gov Several clinically used non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, phenylbutazone, and metamizole, are based on the pyrazole structure. mdpi.comnih.govrjpbr.com Research has focused on developing novel pyrazole analogs as selective COX-2 inhibitors, which are expected to have fewer gastrointestinal side effects than non-selective NSAIDs. researchgate.net SAR studies on 4-amino-5-phenylpyrazoles have identified this scaffold as a promising lead structure for developing new anti-inflammatory agents. mdpi.com

Cancer: The pyrazole nucleus is a prominent scaffold in the design of anticancer agents. nih.govnih.gov Derivatives have shown potential in treating various tumor types by targeting different mechanisms. nih.gov Some pyrazole compounds have been found to inhibit specific kinases involved in cancer cell proliferation, while others induce apoptosis (programmed cell death) through mechanisms like the generation of reactive oxygen species (ROS). jst.go.jpnih.gov Substituted pyrazole derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, including breast, lung, and colon cancer. nih.govssrn.com For instance, one study highlighted a pyrazole derivative with potent activity against the MDA-MB-468 triple-negative breast cancer cell line, with an IC50 value significantly lower than the standard drug Paclitaxel. nih.gov

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Class | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Substituted Pyrazoles | MCF-7 (Breast) | Antiproliferative | ssrn.com |

| Pyrazole Derivatives | MDA-MB-468 (Breast) | ROS Generation, Apoptosis | nih.gov |

| Pyrazolyl hydroxamic acid | A549 (Lung) | Anti-proliferative | nih.gov |

Microbial Infections: Aminopyrazole derivatives and related compounds have also been investigated for their antimicrobial properties. nih.govnih.govmdpi.com The pyrazole moiety is found in compounds with significant antibacterial and antifungal activity. mdpi.comnih.gov The effectiveness of these compounds can depend on the structure of the pyrazole derivative as well as the cell wall structure of the target microorganism. nih.gov Studies have reported on novel pyrazole analogs that exhibit potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values in some cases being superior to standard antibiotics like ciprofloxacin. nih.gov Other research has focused on synthesizing pyrazole-based organic tellurium compounds, which showed good activity against bacterial growth, sometimes exceeding that of amoxicillin. mdpi.com

Utility as Chemical Probes for Biological Pathway Elucidation

Beyond their direct therapeutic applications, compounds like 4-Chloro-1-propyl-1H-pyrazol-3-amine and its analogs can be utilized as chemical probes. These molecules serve as valuable tools for studying and elucidating biological pathways. By acting as a ligand in biochemical assays, a pyrazole-based probe can help in studying enzyme activity or receptor binding, providing insights into the function of specific proteins and their roles in cellular processes. For example, a highly selective pyrazole-based inhibitor can be used to block the activity of a specific kinase within a cell, allowing researchers to observe the downstream effects and thereby understand the pathway that the kinase regulates. This utility is crucial for target validation and for understanding the fundamental biology of diseases.

Future Perspectives and Challenges in Academic Research on 4 Chloro 1 Propyl 1h Pyrazol 3 Amine

Exploration of Undiscovered Biological Targets and Mechanisms

A significant future direction for research on 4-Chloro-1-propyl-1H-pyrazol-3-amine lies in the identification of its specific biological targets and the elucidation of its mechanisms of action. The pyrazole (B372694) nucleus is a well-established pharmacophore, with derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities. globalresearchonline.netorientjchem.orgnih.gov However, the precise proteins, enzymes, or receptors with which many of these compounds interact remain unknown.

Future research will likely involve high-throughput screening of this compound against various cell lines and protein panels. Advanced chemical biology techniques, such as affinity-based protein profiling and chemoproteomics, could be employed to "fish out" binding partners from complex biological mixtures. The primary challenge in this area is the rational design and synthesis of functionalized probes derived from the parent molecule without losing biological activity. Identifying these targets is the first step toward understanding the compound's therapeutic potential and could reveal novel pathways for drug development.

Advancements in Stereoselective Synthesis for Chiral Derivatives

The structure of this compound is achiral. However, the introduction of stereocenters, for instance by substitution on the propyl chain or by creating more complex fused-ring derivatives, opens up avenues for exploring stereospecific interactions with biological targets. Chirality is a critical factor in drug design, as different enantiomers of a molecule can have vastly different biological activities and metabolic fates.

A significant challenge and future perspective is the development of novel stereoselective synthetic methods to produce chiral derivatives of this pyrazole. This could involve asymmetric catalysis, the use of chiral auxiliaries, or leveraging innovative technologies like flow chemistry to control stereochemical outcomes. nih.gov Research in this area would focus on creating libraries of enantiomerically pure compounds, enabling a detailed investigation into how stereochemistry influences biological function. The successful development of such synthetic strategies would be a considerable advancement, allowing for more refined structure-activity relationship (SAR) studies.

Integration of Advanced Computational Methods in Design and Prediction

Computational chemistry offers powerful tools to accelerate the research and development process. For this compound, the integration of advanced computational methods represents a promising future perspective. While basic properties can be predicted, more sophisticated techniques can provide deeper insights. uni.luuni.lu

Molecular docking simulations could be used to predict potential binding modes of the compound with known protein structures, helping to prioritize biological targets for experimental validation. Quantitative Structure-Activity Relationship (QSAR) studies on a series of related pyrazole analogs could help in designing new derivatives with enhanced potency and selectivity. Furthermore, in silico prediction of absorption, distribution, metabolism, and excretion (ADME) properties can guide the optimization of the molecule for potential therapeutic use. The main challenge lies in the accuracy of the computational models, which often require refinement and validation with experimental data to be truly predictive.

Potential for Functional Material Science Applications

Beyond the biomedical field, pyrazole derivatives are known to possess interesting photophysical properties, finding use as fluorescent probes and dyes. globalresearchonline.netnih.gov A key area for future investigation is the potential of this compound as a building block for novel functional materials. Its structure, featuring multiple nitrogen atoms capable of coordination and a reactive amine group, makes it an intriguing candidate for incorporation into larger molecular architectures.

Research could explore its use in the synthesis of metal-organic frameworks (MOFs), coordination polymers, or as a component in organic light-emitting diodes (OLEDs). The chlorine substituent and the propyl chain could be systematically varied to tune the electronic and steric properties, thereby influencing the optical and material characteristics of the resulting products. The challenge will be to establish clear structure-property relationships and to develop synthetic methodologies that allow for the controlled assembly of these materials.

Collaborative Research Opportunities in Chemical Biology

The multifaceted research potential of this compound necessitates an interdisciplinary approach. Future progress will heavily rely on fostering collaborative research opportunities at the interface of chemistry and biology.

Synthetic chemists are needed to develop efficient and novel routes to the compound and its derivatives. ias.ac.in Computational chemists can guide the design of new molecules and predict their properties. Cell biologists and pharmacologists are essential for evaluating the biological activity and elucidating the mechanism of action. Material scientists can explore its applications in new functional materials. nih.gov Such collaborative efforts in chemical biology will be crucial to unlock the full scientific potential of this and other underexplored pyrazole derivatives, translating fundamental research into tangible applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.